molecular formula C17H15NO4S B8051478 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid

Cat. No.: B8051478
M. Wt: 329.4 g/mol
InChI Key: KFACIPILBRUIND-UHFFFAOYSA-N
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Description

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid (CAS: 379729-42-7) is a synthetic carboxylic acid derivative featuring a phenylacrylic acid backbone substituted with an indolin-1-ylsulfonyl group at the para position of the phenyl ring. This compound is characterized by its molecular formula C₁₇H₁₅NO₄S and a purity of 98% . The sulfonyl group bridges the indoline heterocycle and the phenyl ring, imparting unique electronic and steric properties.

Properties

IUPAC Name

3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-17(20)10-7-13-5-8-15(9-6-13)23(21,22)18-12-11-14-3-1-2-4-16(14)18/h1-10H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFACIPILBRUIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions . For instance, methanesulfonic acid in methanol under reflux conditions can yield tricyclic indoles .

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis processes, including the installation of functional groups and subsequent cyclization reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: (E)-3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid
  • Molecular Formula: C17H15NO4S
  • Molecular Weight: 329.38 g/mol
  • CAS Number: 379729-42-7

The compound features an indolin moiety linked to a sulfonamide group, which contributes to its biological activity. The acrylic acid part of the molecule allows for further chemical modifications, making it a versatile building block in organic synthesis.

Medicinal Chemistry

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid has been investigated for its potential therapeutic properties:

  • Anticancer Activity: Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Studies have shown promising results in vitro against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Biological Research

The compound serves as a valuable tool in biological research due to its ability to interact with specific molecular targets:

  • Enzyme Inhibition Studies: It has been used to study the inhibition of specific enzymes related to cancer and microbial resistance. This research helps in understanding the mechanism of action and the development of resistance against existing drugs .
  • Cell Signaling Pathways: Investigations into how this compound affects cell signaling pathways can lead to insights into its role in cellular processes such as apoptosis and inflammation, which are critical in cancer and other diseases .

Material Science

The unique structural features of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid make it suitable for applications in material science:

  • Polymer Synthesis: Due to its reactive functional groups, it can be utilized as a monomer in the synthesis of polymers with specific properties. These polymers may find applications in drug delivery systems or as coatings with antimicrobial properties .

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various indole derivatives, including 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid. The compound was shown to significantly reduce viability in human cancer cell lines through apoptosis induction, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested several derivatives of indole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid exhibited strong antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can affect multiple pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-(4-Methylphenyl)acrylic Acid
  • Structure : Simpler analog with a methyl substituent instead of the indolinylsulfonyl group.
  • Physical Properties : Crystallizes in a triclinic system (space group P1) with cell dimensions a = 7.1244(6) Å, b = 7.7449(6) Å, c = 9.1359(7) Å and volume 63.899(2) ų .
  • Key Differences: The methyl group is electron-donating, likely enhancing solubility in non-polar solvents compared to the sulfonyl group, which is strongly electron-withdrawing and may improve binding to polar biological targets.
3-(4-(Trifluoromethoxy)phenyl)acrylic Acid
  • Structure : Contains a trifluoromethoxy (-OCF₃) substituent (CAS: 783-13-1; C₁₀H₇F₃O₃ ) .
  • Molecular weight (232.16 g/mol) is lower than the target compound (~335.37 g/mol), which may influence pharmacokinetics.
3-(1H-Indol-3-yl)acrylic Acid
  • Structure: Direct indole substitution at the acrylic acid’s phenyl ring (CAS: 1204-06-4; C₁₁H₉NO₂) .
  • Key Differences : The absence of a sulfonyl group reduces steric hindrance and alters electronic properties. The indole NH group may participate in hydrogen bonding, unlike the sulfonyl-linked indoline in the target compound.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: Natural phenolic acid with dihydroxy groups (CAS: 331-39-5; C₉H₈O₄) .
  • Key Differences : The catechol moiety confers antioxidant activity, whereas the sulfonyl-indoline group in the target compound may favor enzyme inhibition or receptor binding.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Solubility Predictions
3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid ~335.37 Indolinylsulfonyl Moderate aqueous solubility (polar sulfonyl)
3-(4-Methylphenyl)acrylic acid 162.19 Methyl Low polarity, soluble in organic solvents
3-(4-(Trifluoromethoxy)phenyl)acrylic acid 232.16 Trifluoromethoxy High lipophilicity
3-(1H-Indol-3-yl)acrylic acid 187.19 Indole Moderate solubility (hydrogen bonding)
Caffeic acid 180.16 3,4-Dihydroxy High aqueous solubility

Biological Activity

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, with a chemical formula of C17_{17}H15_{15}NO4_4S and CAS number 379729-42-7, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: (E)-3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid
  • Molecular Weight: 329.38 g/mol
  • Purity: 97.00% .

Anticancer Activity

Research indicates that compounds similar to 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanisms involve:

  • Inhibition of Enzymatic Activity: Targeting specific kinases involved in cancer cell signaling.
  • Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.

Case Study:
A study on related indole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that the sulfonamide group may enhance biological activity by improving solubility and bioavailability .

Antimicrobial Activity

3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid has also shown potential antimicrobial properties. In vitro studies have evaluated its effectiveness against a range of pathogens.

Research Findings

  • Minimum Inhibitory Concentration (MIC): The compound exhibited promising MIC values against several bacterial strains, indicating its potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest that the compound could be further developed for therapeutic applications in treating bacterial infections .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties, which are common in many indole derivatives.

The anti-inflammatory effects may arise from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory pathways.

Research Implication:
Studies on similar compounds have indicated a reduction in inflammation markers in animal models, supporting the hypothesis that 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid may exhibit comparable effects .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that while many share similar biological activities, the presence of the indolin sulfonamide moiety in this compound enhances its potency and selectivity.

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acidHighModerateModerate
3-(Phenyl)-1H-indoleModerateHighLow
Indole-3-carboxylic acidLowModerateHigh

Q & A

Q. What are the recommended safety protocols for handling 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosol generation is possible .
  • Ventilation: Conduct reactions in fume hoods with ≥6 air changes/hour to mitigate inhalation risks .
  • Spill Management: Avoid dry sweeping; use wet methods or HEPA-filtered vacuums to minimize dust dispersion. Collect waste in sealed containers labeled for halogenated organics .
  • First Aid: For eye exposure, irrigate with water for 15+ minutes; for skin contact, wash with soap and water. Seek medical evaluation for respiratory irritation .

Q. What synthetic routes are commonly employed for the preparation of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid, and what critical parameters influence reaction yields?

Methodological Answer:

  • Key Steps:
    • Sulfonylation: React indoline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
    • Cross-Coupling: Use Suzuki-Miyaura coupling to attach the acrylic acid moiety via a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid derivative .
  • Critical Parameters:
    • Temperature: Maintain 80–100°C during coupling to optimize catalytic activity.
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid across different solvent systems?

Methodological Answer:

  • Controlled Solubility Studies:
    • Prepare saturated solutions in DMSO, ethanol, and aqueous buffers (pH 2–10) under controlled temperatures (20–40°C).
    • Quantify solubility via UV-Vis spectroscopy at λmax ≈ 270 nm (calibrated with standard curves) .
  • Data Reconciliation:
    • Analyze solvent polarity (logP) and hydrogen-bonding capacity using Hansen solubility parameters.
    • Replicate conflicting studies with standardized purity criteria (e.g., HPLC ≥98%) to isolate solvent effects from impurity interference .

Q. What advanced spectroscopic and crystallographic techniques are required to characterize the supramolecular interactions of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid?

Methodological Answer:

  • X-ray Crystallography:
    • Grow single crystals via slow evaporation in acetonitrile/water (7:3 v/v).
    • Resolve the crystal lattice to identify π-π stacking (aryl groups) and hydrogen-bonding networks (sulfonyl and carboxylic acid moieties) .
  • Hirshfeld Surface Analysis:
    • Calculate intermolecular contact contributions (e.g., O···H, S···O) using software like CrystalExplorer to quantify interaction strengths .
  • Solid-State NMR:
    • Assign ¹³C chemical shifts to confirm protonation states and hydrogen-bonding patterns in the crystal lattice .

Q. What methodological approaches are used to evaluate the inhibitory effects of 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid on enzymatic targets such as tyrosinase?

Methodological Answer:

  • Kinetic Assays:
    • Monitor enzyme activity spectrophotometrically using L-DOPA as a substrate (λ = 475 nm).
    • Determine inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .
  • Molecular Docking:
    • Use AutoDock Vina to model binding poses in tyrosinase’s active site, prioritizing interactions with Cu²⁺ ions and hydrophobic pockets.
    • Validate docking results with mutagenesis studies (e.g., His94Ala variants) to confirm critical residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for 3-(4-(Indolin-1-ylsulfonyl)phenyl)acrylic acid?

Methodological Answer:

  • Reproducibility Framework:
    • Standardize Assay Conditions: Use identical cell lines (e.g., HEK293), passage numbers, and serum-free media to minimize variability.
    • Dose-Response Validation: Test activity across 5–10 logarithmic concentrations (1 nM–100 µM) in triplicate.
    • Orthogonal Assays: Confirm results with complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

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